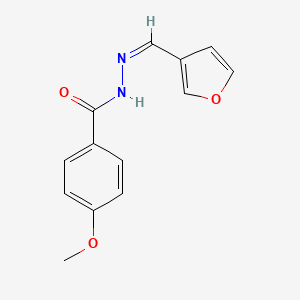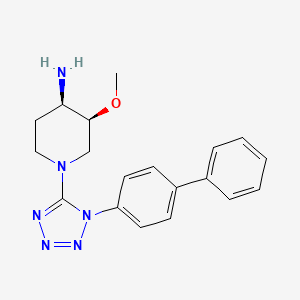
N'-(3-furylmethylene)-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-furylmethylene)-4-methoxybenzohydrazide, also known as FMH, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. FMH is a hydrazone derivative that has been used in various studies to investigate the mechanism of action and physiological effects of certain enzymes and proteins.
Aplicaciones Científicas De Investigación
N'-(3-furylmethylene)-4-methoxybenzohydrazide has been used in various scientific studies as a tool to investigate the function and activity of specific enzymes and proteins. For example, this compound has been used as an inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis and other metabolic pathways. By inhibiting GAPDH with this compound, researchers have been able to study the effects of reduced glycolysis on cellular metabolism and energy production.
This compound has also been used as a probe for the detection and quantification of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a role in cellular signaling and oxidative stress. By reacting with ROS, this compound forms a fluorescent product that can be detected using spectroscopic methods. This technique has been used to study the effects of oxidative stress on cellular function and to screen for potential antioxidants and ROS scavengers.
Mecanismo De Acción
The mechanism of action of N'-(3-furylmethylene)-4-methoxybenzohydrazide depends on its specific target enzyme or protein. In the case of GAPDH inhibition, this compound binds to the active site of the enzyme and prevents it from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This leads to a reduction in glycolysis and ATP production, which can have downstream effects on cellular metabolism and function.
In the case of ROS detection, this compound reacts with ROS to form a fluorescent product that can be detected using spectroscopic methods. The intensity of the fluorescence is proportional to the amount of ROS present in the sample, allowing for quantification of ROS levels in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its specific target enzyme or protein. In the case of GAPDH inhibition, this compound has been shown to reduce glycolysis and ATP production in cells, which can lead to decreased cell proliferation and increased cell death. In addition, GAPDH inhibition with this compound has been shown to have anti-tumor effects in certain cancer cell lines.
In the case of ROS detection, this compound has been used to study the effects of oxidative stress on cellular function and to screen for potential antioxidants and ROS scavengers. By detecting and quantifying ROS levels in cells and tissues, researchers can gain insight into the role of ROS in various physiological processes and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-furylmethylene)-4-methoxybenzohydrazide in lab experiments is its specificity for certain enzymes and proteins. By selectively targeting specific targets, this compound can provide insight into the function and activity of these targets in various physiological processes. In addition, this compound can be used as a probe for the detection and quantification of ROS, which can be a useful tool in studying oxidative stress and related diseases.
One limitation of using this compound in lab experiments is its potential toxicity and off-target effects. This compound has been shown to have cytotoxic effects in certain cell lines, and its use in vivo may be limited by its potential toxicity and lack of specificity for certain targets. In addition, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of N'-(3-furylmethylene)-4-methoxybenzohydrazide in scientific research. One area of interest is the development of more specific and potent inhibitors of GAPDH and other enzymes involved in glycolysis and other metabolic pathways. These inhibitors could be used as potential cancer therapeutics and could provide insight into the role of these enzymes in various physiological processes.
Another area of interest is the use of this compound as a probe for the detection and quantification of ROS in vivo. By developing more sensitive and specific methods for detecting ROS using this compound, researchers could gain a better understanding of the role of oxidative stress in various diseases and could identify potential targets for antioxidant therapies.
Conclusion
N-(3-furylmethylene)-4-methoxybenzohydrazide, or this compound, is a hydrazone derivative that has gained attention in scientific research due to its potential as a pharmacological tool. This compound has been used in various studies to investigate the mechanism of action and physiological effects of certain enzymes and proteins. Its specificity for certain targets and its use as a probe for the detection of ROS make it a valuable tool in scientific research. However, its potential toxicity and lack of specificity for certain targets limit its use in vivo. Future research on this compound could provide insight into the role of specific enzymes and proteins in various physiological processes and diseases.
Métodos De Síntesis
The synthesis of N'-(3-furylmethylene)-4-methoxybenzohydrazide involves the condensation of 3-furylaldehyde and 4-methoxybenzohydrazide in the presence of ethanol and an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to the final product, this compound. The yield of this compound can be improved by using a higher concentration of reactants and optimizing the reaction conditions.
Propiedades
IUPAC Name |
N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-4-2-11(3-5-12)13(16)15-14-8-10-6-7-18-9-10/h2-9H,1H3,(H,15,16)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKIDAFAFFYCJD-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C\C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338207.png)
![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5338211.png)
![2-cyclohexyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5338214.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5338223.png)

![4,6-dimethyl-3-[3-(1-naphthyl)-2-phenylacryloyl]-2(1H)-pyridinone](/img/structure/B5338242.png)

![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
![N-(3-fluorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5338274.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338277.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenoxybenzamide](/img/structure/B5338290.png)
![1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5338297.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5338306.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5338310.png)
